
N-allyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(1-piperidinylsulfonyl)benzamide, also known as APSB or ML352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APSB is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is known to play a crucial role in various pathological conditions, including cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
N-allyl-3-(1-piperidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the protein-protein interaction between STAT3 and CBP. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of STAT3 has been linked to various pathological conditions, including cancer and inflammation. CBP is a coactivator that enhances the transcriptional activity of STAT3. By inhibiting the interaction between STAT3 and CBP, N-allyl-3-(1-piperidinylsulfonyl)benzamide blocks the downstream signaling pathways that are activated by STAT3, leading to the inhibition of cell proliferation, metastasis, and inflammation.
Biochemical and Physiological Effects:
N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-allyl-3-(1-piperidinylsulfonyl)benzamide inhibits the activation of STAT3 signaling pathways, leading to the inhibition of cell proliferation, metastasis, and angiogenesis. N-allyl-3-(1-piperidinylsulfonyl)benzamide has also been found to induce apoptosis in cancer cells. In addition, N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its small molecular weight, high solubility, and specificity for the STAT3-CBP interaction. However, N-allyl-3-(1-piperidinylsulfonyl)benzamide also has some limitations, including its low stability and short half-life, which may limit its in vivo efficacy. In addition, N-allyl-3-(1-piperidinylsulfonyl)benzamide may have off-target effects, which may affect its specificity for the STAT3-CBP interaction.
Orientations Futures
There are several future directions for the research on N-allyl-3-(1-piperidinylsulfonyl)benzamide. One direction is to optimize the synthesis method to improve the yield and stability of N-allyl-3-(1-piperidinylsulfonyl)benzamide. Another direction is to investigate the in vivo efficacy and safety of N-allyl-3-(1-piperidinylsulfonyl)benzamide in animal models of cancer and inflammation. Furthermore, the combination of N-allyl-3-(1-piperidinylsulfonyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic efficacy. Finally, the development of more potent and selective inhibitors of the STAT3-CBP interaction may lead to the discovery of novel therapeutic agents for various pathological conditions.
Méthodes De Synthèse
The synthesis of N-allyl-3-(1-piperidinylsulfonyl)benzamide involves a multi-step process that starts with the reaction between 3,4-dichlorobenzamide and piperidine to form 3-(1-piperidinyl)benzamide. This intermediate is then reacted with allyl bromide to produce N-allyl-3-(1-piperidinyl)benzamide. Finally, the sulfonamide group is introduced using sulfonyl chloride to obtain N-allyl-3-(1-piperidinylsulfonyl)benzamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
N-allyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various pathological conditions. In cancer, N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. N-allyl-3-(1-piperidinylsulfonyl)benzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N-allyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h2,6-8,12H,1,3-5,9-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGVNBBQHALOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-(prop-2-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

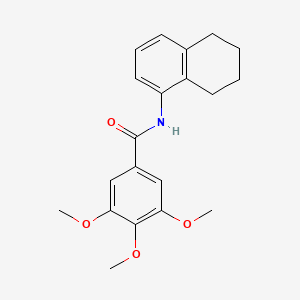
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
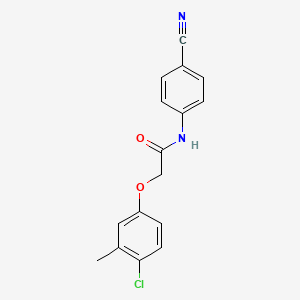

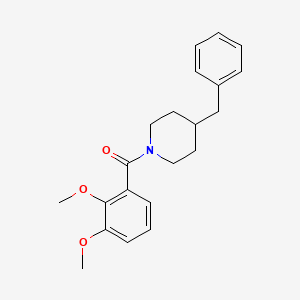
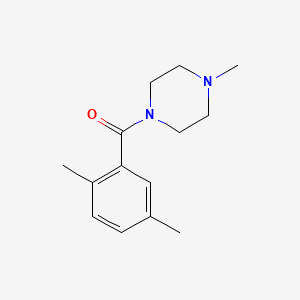


![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)
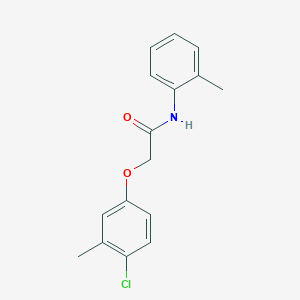
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)